
N-(4-((8-(Acetylamino)-2-hydroxy-1-naphthyl)azo)-5-hydroxy-2-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-((8-(Acetylamino)-2-hydroxy-1-naphthyl)azo)-5-hydroxy-2-nitrophenyl)acetamide is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features an azo group, which is a functional group characterized by a nitrogen-nitrogen double bond, linking two aromatic rings. The presence of acetylamino, hydroxy, and nitro groups further enhances its chemical reactivity and potential utility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((8-(Acetylamino)-2-hydroxy-1-naphthyl)azo)-5-hydroxy-2-nitrophenyl)acetamide typically involves multiple steps, starting with the preparation of the naphthyl and phenyl intermediates. The azo coupling reaction is a key step, where an aromatic amine reacts with a diazonium salt to form the azo compound. The reaction conditions often include acidic or basic environments to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale azo coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-((8-(Acetylamino)-2-hydroxy-1-naphthyl)azo)-5-hydroxy-2-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of aromatic amines.
Substitution: The presence of hydroxy and nitro groups allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various acids and bases to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include quinone derivatives, aromatic amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(4-((8-(Acetylamino)-2-hydroxy-1-naphthyl)azo)-5-hydroxy-2-nitrophenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a dye and in the synthesis of other complex organic compounds.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of pigments and as a precursor in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(4-((8-(Acetylamino)-2-hydroxy-1-naphthyl)azo)-5-hydroxy-2-nitrophenyl)acetamide involves its interaction with biological molecules, leading to various biochemical effects. The compound can bind to proteins and enzymes, altering their activity and function. The azo group can undergo reduction in biological systems, releasing aromatic amines that can interact with cellular components, leading to antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Hydroxyphenyl)acetamide: Known for its use as an analgesic and antipyretic agent.
4-(Acetylamino)-N-(2-amino-phenyl)benzamide: Investigated for its antitumor properties.
2-Cyano-N-(4-nitrophenyl)acetamide: Used in the synthesis of biologically active heterocyclic compounds.
Uniqueness
N-(4-((8-(Acetylamino)-2-hydroxy-1-naphthyl)azo)-5-hydroxy-2-nitrophenyl)acetamide is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. The presence of both azo and acetylamino groups allows for diverse interactions with biological molecules, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
61827-66-5 |
|---|---|
Formule moléculaire |
C20H17N5O6 |
Poids moléculaire |
423.4 g/mol |
Nom IUPAC |
N-[8-[(4-acetamido-2-hydroxy-5-nitrophenyl)diazenyl]-7-hydroxynaphthalen-1-yl]acetamide |
InChI |
InChI=1S/C20H17N5O6/c1-10(26)21-13-5-3-4-12-6-7-17(28)20(19(12)13)24-23-15-8-16(25(30)31)14(9-18(15)29)22-11(2)27/h3-9,28-29H,1-2H3,(H,21,26)(H,22,27) |
Clé InChI |
NGDOBUQWZXWXOP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C=C(C(=C3)[N+](=O)[O-])NC(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


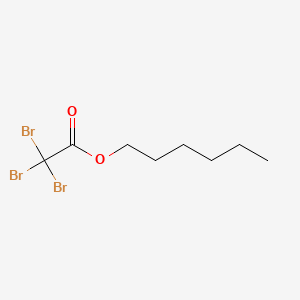



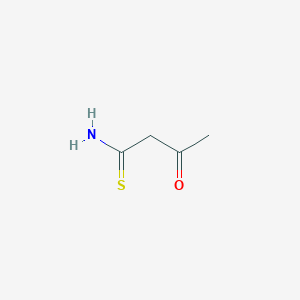
![Benzyl 8-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13955471.png)


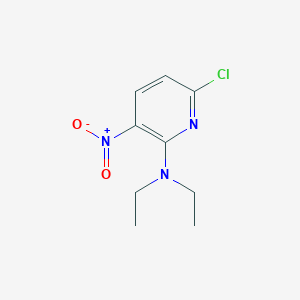
![2-Isopropyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13955479.png)
![Octadecanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B13955486.png)
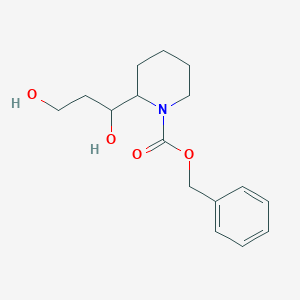
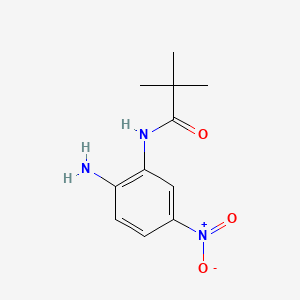
![1H-Cyclopropa[D]pyrrolo[1,2-A]azocine](/img/structure/B13955527.png)
